molecular formula C16H22FNO4 B13254335 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13254335
M. Wt: 311.35 g/mol
InChI Key: PVKAEECYPFTLTB-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a fluorophenyl group, and a dimethylpropanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid lies in its combination of a Boc-protected amine, a fluorophenyl group, and a dimethylpropanoic acid moiety. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C16H22FNO4

Molecular Weight

311.35 g/mol

IUPAC Name

3-(2-fluorophenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H22FNO4/c1-15(2,3)22-14(21)18-12(16(4,5)13(19)20)10-8-6-7-9-11(10)17/h6-9,12H,1-5H3,(H,18,21)(H,19,20)

InChI Key

PVKAEECYPFTLTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C)(C)C(=O)O

Origin of Product

United States

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